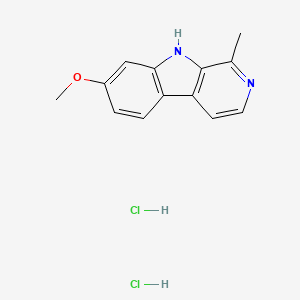

Harmine dihydrochloride

Description

Contextualization within Beta-Carboline Alkaloids Research

Harmine (B1663883) dihydrochloride (B599025) belongs to the beta-carboline class of alkaloids, a large family of natural and synthetic indole (B1671886) alkaloids characterized by a tricyclic pyrido[3,4-b]indole ring system. nih.govmdpi.com These compounds are of significant interest in chemical biology due to their diverse biological activities, which include interactions with DNA and various enzymes and receptors. nih.govresearchgate.net The beta-carboline family is broadly classified based on the degree of saturation of their pyridine (B92270) ring into fully aromatic, dihydro, and tetrahydro derivatives. mdpi.com Harmine itself is a fully aromatic beta-carboline. frontiersin.org The planar structure of many beta-carbolines allows them to intercalate into DNA, a property that underpins some of their biological effects. nih.gov Research into beta-carboline alkaloids is extensive, covering their natural sources, synthesis of novel derivatives, and their potential as pharmacological agents. mdpi.comnih.gov

Historical Perspective of Isolation and Early Investigations

The parent compound, harmine, was first isolated in 1848 by J. Fritzsche from the seeds of Peganum harmala, commonly known as Syrian rue. wikipedia.org This followed the isolation of a related alkaloid, harmaline (B1672942), from the same plant by Fr. Göbel in 1837. wikipedia.org Initially, there was some confusion in the nomenclature, with harmine being independently identified from Banisteriopsis caapi and given names such as "telepathine" and "banisterine". wikipedia.orgwikipedia.org It was later established that these were all the same compound. The detailed pharmacological investigation of harmine did not commence until nearly half a century after its discovery, around 1895. wikipedia.org The correct chemical structures of harmine and harmaline were ultimately determined in 1927. wikipedia.org Early research focused on the psychoactive properties of extracts containing these alkaloids, which were used in traditional practices. wikipedia.orgajuronline.org The hydrochloride form, harmine dihydrochloride, was synthesized to improve the water solubility of harmine, thereby facilitating its study in biological systems.

The synthesis of this compound is a standard acid-base reaction where harmine, the free base, is treated with hydrochloric acid. This process protonates the basic nitrogen atoms in the harmine molecule, forming the more water-soluble hydrochloride salt.

Contemporary Academic Significance of this compound

In modern chemical biology, this compound is a valuable tool for studying various cellular processes and disease models. Its significance stems from its well-defined mechanisms of action, primarily as a potent and reversible inhibitor of monoamine oxidase A (MAO-A) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). mdpi.comsci-hub.se This dual inhibitory activity has made it a compound of interest in neurobiology, oncology, and metabolic disease research.

In cancer research, studies have demonstrated that this compound can induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines. frontiersin.orgd-nb.inforesearchgate.net Its effects on the cell cycle, particularly inducing arrest at different phases, are also a key area of investigation. frontiersin.org

In the context of diabetes research, harmine has been identified as an agent that can induce the proliferation of pancreatic beta cells, the cells responsible for insulin (B600854) production. mountsinai.orgscitechdaily.comekb.eg This has opened up new avenues for investigating potential regenerative therapies for diabetes. The enhanced solubility of this compound makes it particularly suitable for these in vitro and in vivo studies. scbt.com

| Property | Harmine | This compound |

|---|---|---|

| Molecular Formula | C13H12N2O | C13H12N2O·2HCl |

| Molecular Weight | 212.25 g/mol | 248.71 g/mol |

| Melting Point | 264 - 265 °C | 272-275 °C (decomposes) |

| Solubility in Water | Insoluble | Soluble |

| Appearance | Solid | Off-white to pale green powder |

Scope and Objectives of Current Research Landscape

The current research landscape for this compound is focused on several key areas. A primary objective is the development of novel harmine derivatives that exhibit enhanced target selectivity and reduced off-target effects. mdpi.comd-nb.info For instance, research is aimed at separating the potent DYRK1A inhibitory activity from the MAO-A inhibition to create more specific therapeutic agents. mdpi.com This involves targeted chemical modifications at various positions of the beta-carboline structure to improve the pharmacological profile. d-nb.info

In oncology, the objective is to further elucidate the molecular mechanisms of harmine's anticancer effects and to explore its potential in combination therapies to enhance the efficacy of existing chemotherapeutic drugs. frontiersin.orgd-nb.info Studies are investigating its role in overcoming drug resistance in various cancers. frontiersin.org

In the field of diabetes, research aims to optimize the beta-cell regenerative potential of harmine and its analogs. mountsinai.orgscitechdaily.com This includes investigating its synergistic effects with other compounds, such as GLP-1 receptor agonists, to maximize beta-cell proliferation and function. mountsinai.orgnih.gov A significant goal is to develop harmine-based compounds with improved efficacy and a better safety profile for potential future therapeutic applications. nih.gov

Detailed Research Findings

Inhibition of Key Enzymes

Harmine's biological effects are largely attributed to its inhibition of DYRK1A and MAO-A. The following table summarizes the inhibitory concentrations (IC50) of harmine against these enzymes from various studies.

| Enzyme | IC50 (nM) | Assay Method | Reference |

|---|---|---|---|

| DYRK1A | 9 | 33P-ATP assay | nih.gov |

| DYRK1A | 33 | - | sci-hub.se |

| DYRK1A | 70 | TR-FRET | nih.gov |

| MAO-A | 5 | - | mdpi.com |

| MAO-A | 60 | MAO-GLO assay | nih.gov |

| MAO-A | 380 | - | sci-hub.se |

Effects on Cancer Cell Lines

Harmine and this compound have demonstrated cytotoxic and anti-proliferative effects across a range of human cancer cell lines. Research has focused on its ability to induce apoptosis and cause cell cycle arrest.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Observed Effects | Reference |

|---|---|---|---|---|---|

| BHT-101 | Anaplastic Thyroid Cancer | Harmine | 11.7 | Inhibition of proliferation | mdpi.com |

| CAL-62 | Anaplastic Thyroid Cancer | Harmine | 22.0 | Inhibition of proliferation | mdpi.com |

| MCF-7 | Breast Cancer | This compound | 18.7 (72h) | Suppression of cell proliferation | mdpi.com |

| MDA-MB-231 | Breast Cancer | This compound | 17.7 (48h) | Suppression of cell proliferation | mdpi.com |

| C4-2 | Prostate Cancer | Harmine | ~14 | Inhibition of cell viability | acs.org |

| HCT-116 | Colon Cancer | Harmine | - | Anti-proliferative effect | cabidigitallibrary.org |

| Hep3B | Liver Cancer | Harmine | 10 | Inhibition of DYRK1A activity | cabidigitallibrary.org |

| Huh-7 | Liver Cancer | Harmine | 0.25 | Inhibition of DYRK1A activity | cabidigitallibrary.org |

| HL60 | Leukemia | Harmine | - | Cytotoxic effect | wikipedia.orgresearchgate.net |

| K562 | Leukemia | Harmine | - | Cytotoxic effect | wikipedia.orgresearchgate.net |

Properties

IUPAC Name |

7-methoxy-1-methyl-9H-pyrido[3,4-b]indole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O.2ClH/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;;/h3-7,15H,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIORYCJHKGCFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30193813 | |

| Record name | Harmine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40828-94-2 | |

| Record name | Harmine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040828942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Harmine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Natural Occurrence of Harmine Dihydrochloride Precursors

Plant Sources and Isolation Methodologies

Harmine (B1663883) is found in numerous plant species across different families. wikipedia.org The most well-known sources are Syrian rue (Peganum harmala) and the Amazonian vine Banisteriopsis caapi, which is a primary ingredient in the psychoactive brew ayahuasca. wikipedia.orgwikipedia.org In Peganum harmala, harmine concentration is highest in the roots (67-74% of total alkaloids), while the seeds contain a range of harmala alkaloids, with concentrations varying from 2-7%. wikipedia.orgoamjms.eu In Banisteriopsis caapi, harmine concentrations can range from 0.31% to 8.43%. wikipedia.org Other notable plant sources include various species of Passionflower (Passiflora), such as P. incarnata and P. caerulea, as well as tobacco (Nicotiana tabacum) and lemon balm (Melissa officinalis). ebi.ac.ukwikipedia.orgajuronline.orgtaylorandfrancis.com

The isolation of harmine from plant material typically involves extraction with solvents like methanol (B129727) or a mixture of petroleum ether and chloroform. ajuronline.orgcabidigitallibrary.org Modern analytical and preparative techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are commonly used for the detection, quantification, and purification of harmine from these extracts. cabidigitallibrary.org

Table 1: Plant Sources of Harmine

| Plant Species | Family | Plant Part(s) |

|---|---|---|

| Peganum harmala (Syrian Rue) | Nitrariaceae | Seeds, Roots wikipedia.orgoamjms.eucabidigitallibrary.org |

| Banisteriopsis caapi | Malpighiaceae | Stem, Bark wikipedia.orgnih.gov |

| Passiflora incarnata (Maypop) | Passifloraceae | General |

| Passiflora caerulea (Blue Passion Flower) | Passifloraceae | General ajuronline.orgcabidigitallibrary.org |

| Nicotiana tabacum (Tobacco) | Solanaceae | Leaves taylorandfrancis.com |

| Melissa officinalis (Lemon Balm) | Lamiaceae | General wikipedia.org |

Precursors and Intermediates in Biosynthesis

The biosynthesis of harmine, like other indole (B1671886) alkaloids, begins with a fundamental building block: the amino acid L-tryptophan. ebi.ac.ukwikipedia.org The pathway involves several key intermediates and enzymatic transformations to construct the characteristic tricyclic β-carboline structure.

L-tryptophan, an aromatic amino acid produced via the shikimate pathway, is widely recognized as the primary biogenetic precursor for all indole alkaloids, including harmine. wikipedia.orgwikipedia.org Research, including studies on Peganum harmala hairy root cultures, supports the hypothesis that L-tryptophan initiates the biosynthetic sequence that leads to the formation of the harmala alkaloid backbone. wikipedia.orgsci-hub.se The indole ring of tryptophan is the core structure that is modified and cyclized to create the β-carboline skeleton. taylorandfrancis.com

Tryptamine (B22526) is a critical intermediate in the biosynthesis of harmine. wikipedia.org It is formed from L-tryptophan through a decarboxylation reaction, a step catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC). wikipedia.orgnih.gov While tryptamine is a direct precursor, feeding experiments with hairy root cultures of P. harmala have shown that providing external tryptamine significantly boosts serotonin (B10506) production with little effect on β-carboline levels. wikipedia.org This suggests that while tryptamine is on the pathway to harmine, it is likely a transient intermediate, and the initial condensation step may occur before the decarboxylation of tryptophan in some proposed routes. ebi.ac.ukwikipedia.org However, the prevailing model shows tryptamine as the key amine component that undergoes cyclization. wikipedia.org

The proposed biosynthetic pathway from tryptamine to harmine involves a sequence of key enzymatic reactions:

Schiff Base Formation : The biosynthesis proceeds through the formation of a Schiff base. wikipedia.org This occurs via a condensation reaction between the primary amine of tryptamine and a keto acid, typically pyruvic acid. wikipedia.org This reaction is a crucial step that prepares the molecule for cyclization. nih.govgsconlinepress.com

Pictet-Spengler Reaction : Following the formation of the Schiff base, an intramolecular cyclization occurs. researchgate.net This reaction, a type of Mannich reaction, involves the C-2 position of the indole nucleus acting as a nucleophile, attacking the imine carbon of the Schiff base. wikipedia.org This key step forms the new heterocyclic ring, creating the tetrahydro-β-carboline skeleton. wikipedia.orgrsc.org

Decarboxylation : The resulting β-carboline carboxylic acid intermediate then undergoes decarboxylation to yield a 1-methyl-tetrahydro-β-carboline. wikipedia.org

Hydroxylation and Methylation : Subsequent steps involve hydroxylation and O-methylation to produce harmaline (B1672942). wikipedia.orgnih.gov The exact order of these two steps may not be critical for the formation of the harmaline intermediate. wikipedia.org

Oxidation : The final step is the oxidation of harmaline, which involves the loss of water, to generate the fully aromatic β-carboline ring system of harmine. wikipedia.orgcjnmcpu.com Heme peroxidases have been identified as enzymes capable of catalyzing this dehydrogenation of harmaline to harmine. cjnmcpu.com

Table 2: Key Steps in Harmine Biosynthesis

| Step | Reaction Type | Precursor(s) | Intermediate/Product | Key Features |

|---|---|---|---|---|

| 1 | Decarboxylation | L-Tryptophan | Tryptamine | Catalyzed by Aromatic L-amino acid decarboxylase (AADC). wikipedia.org |

| 2 | Schiff Base Formation | Tryptamine, Pyruvic Acid | Schiff Base | Condensation reaction forming a C=N double bond. wikipedia.org |

| 3 | Cyclization (Pictet-Spengler) | Schiff Base | Tetrahydro-β-carboline | Intramolecular Mannich-type reaction forming the third ring. wikipedia.org |

| 4 | Decarboxylation | β-carboline carboxylic acid | 1-methyl-β-carboline | Loss of CO2. wikipedia.org |

| 5 | Hydroxylation & Methylation | 1-methyl-β-carboline | Harmaline | Addition of hydroxyl and methyl groups. wikipedia.orgnih.gov |

Comparative Biosynthesis with Related Indole Alkaloids

The biosynthesis of harmine shares its foundational precursor, L-tryptophan, with a vast array of other indole alkaloids, but diverges at key points to create unique molecular structures.

Tryptamines (e.g., Psilocybin, DMT) : Like harmine, the biosynthesis of simple tryptamines such as psilocybin and N,N-dimethyltryptamine (DMT) begins with the decarboxylation of L-tryptophan to tryptamine. wikipedia.orguobasrah.edu.iq However, instead of undergoing a Pictet-Spengler cyclization, tryptamine is directly modified. For DMT, this involves methylation, while for psilocybin, it involves oxidation and subsequent phosphorylation. uobasrah.edu.iqnih.gov

Serotonin : The neurotransmitter serotonin (5-hydroxytryptamine) also derives from L-tryptophan. wikipedia.org In its primary pathway, L-tryptophan is first hydroxylated to 5-hydroxytryptophan, which is then decarboxylated to form serotonin. wikipedia.org This contrasts with the harmine pathway where decarboxylation to tryptamine is a more direct step. wikipedia.org

Ergot Alkaloids (e.g., Lysergic Acid) : The biosynthesis of complex ergot alkaloids also uses L-tryptophan as a starting point. wikipedia.org However, it diverges early with the alkylation of the indole nucleus by dimethylallyl pyrophosphate (DMAPP), a terpenoid unit. wikipedia.org This initial step is fundamentally different from the Pictet-Spengler condensation seen in harmine synthesis and leads to a much more complex, multi-ring structure. wikipedia.orguobasrah.edu.iq

Monoterpenoid Indole Alkaloids : This large class of alkaloids, including compounds like strictosidine, also begins with tryptamine. wikipedia.org However, instead of condensing with a simple keto acid like pyruvate, tryptamine undergoes a Pictet-Spengler reaction with the complex monoterpenoid aldehyde secologanin. wikipedia.org This fusion of the indole and terpenoid pathways creates a vast diversity of complex alkaloid skeletons not seen in the simpler harmala group.

In essence, while these pathways all originate from L-tryptophan, the specific aldehyde or keto acid partner in the condensation reaction and the subsequent enzymatic modifications dictate the final alkaloid structure, highlighting the modularity of natural product biosynthesis. rsc.org

Synthetic Strategies and Structural Modifications of Harmine Dihydrochloride

Chemical Synthesis Approaches to the Harmine (B1663883) Core Structure

The synthesis of the β-carboline skeleton, the core of harmine, is a well-established area of organic chemistry. ljmu.ac.uk Several classical and modern synthetic methodologies have been developed to construct this tricyclic system.

The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carbolines. ljmu.ac.ukmdpi.com This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by cyclization under acidic conditions. For instance, the reaction of 6-methoxytryptamine (B1360108) with acetaldehyde (B116499) under acidic conditions, followed by dehydrogenation, can yield harmine. mdpi.com

Another traditional method is the Bischler-Napieralski reaction , which involves the cyclization of N-acyl-β-arylethylamines in the presence of a dehydrating agent to form a dihydroisoquinoline intermediate, which can then be further manipulated to form the β-carboline ring. ljmu.ac.uk

More contemporary approaches often utilize transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and cyclization reactions, to build the pyridine (B92270) ring of the β-carboline system. ljmu.ac.uk These modern methods offer greater flexibility and efficiency in introducing a variety of substituents onto the core structure. beilstein-journals.org Additionally, one-pot syntheses have been developed, allowing for the sequential formation of the β-carboline skeleton from simple starting materials like tryptophan and various amino acids. nih.gov

Derivatization Strategies and Analogue Development

To improve the physicochemical properties and biological activity of harmine, numerous derivatization strategies have been explored. These modifications primarily focus on the N9 position of the indole (B1671886) ring, and positions 2 and 7 of the β-carboline core. d-nb.infonih.gov

N-Alkylation and Substitutions (e.g., N9-substitution)

Modification at the N9 position of the harmine indole ring has been a major focus of derivatization efforts. nih.govcapes.gov.br Alkylation of harmine at the N9 position is typically achieved by reacting harmine with various alkyl halides in the presence of a base like sodium hydride. nih.govmdpi.com This strategy has been employed to introduce a wide range of substituents, including simple alkyl chains, haloalkyl groups, and chains terminating in ester or amide functionalities. nih.govcapes.gov.br For example, a series of N9-substituted harmine derivatives with varying carbon chain lengths have been synthesized by reacting harmine with different alkyl bromides. nih.govmdpi.com

Introducing haloalkyl or benzenesulfonyl groups at the N9-position has been shown to significantly increase the anticancer activity of harmine derivatives. capes.gov.br The rationale behind these modifications is often to enhance the compound's interaction with biological targets or to alter its pharmacokinetic properties.

Table 1: Examples of N9-Substituted Harmine Derivatives

| Derivative Type | Reagents | Base | Yield | Reference |

|---|---|---|---|---|

| N9-Haloalkyl | Dibromoalkanes | - | 66-70% | mdpi.com |

| N9-Acyl | - | - | - | capes.gov.br |

This table is interactive. Click on the headers to sort the data.

Modifications at Positions 2 and 7

Positions 2 and 7 of the harmine molecule are also key sites for structural modification. d-nb.infonih.gov The methoxy (B1213986) group at position 7 can be demethylated to yield harmol (B1672944), which serves as a versatile intermediate for further derivatization. nih.gov The phenolic hydroxyl group of harmol can then be alkylated or otherwise modified to introduce a variety of substituents. nih.gov Research has shown that replacing the methoxy group at position 7 with a bulkier alkoxy group can reduce the neurotoxic effects associated with harmine. cabidigitallibrary.orgmdpi.com

Alkylation at the N2 position of the pyridine ring has also been explored to create quaternary harmine derivatives. d-nb.info These modifications can significantly impact the molecule's charge and, consequently, its solubility and biological activity. Research suggests that modifications at positions 2, 7, and 9 can lead to enhanced antitumor activity and reduced side effects. d-nb.infonih.gov

Hybrid Compound Synthesis (e.g., hydroxamic acid and β-carboline hybrids)

A promising strategy in drug design is the creation of hybrid molecules that combine the structural features of two or more pharmacophores to achieve a synergistic or additive effect. In the context of harmine, hybrid compounds have been synthesized by linking the β-carboline core to other biologically active moieties.

For instance, hybrids of harmine and hydroxamic acid have been developed. cabidigitallibrary.orgcrimsonpublishers.com These compounds typically feature the β-carboline as a "cap" group, connected via a linker to a hydroxamic acid zinc-binding group. crimsonpublishers.com Another example involves the synthesis of harmine-coumarin hybrids, where the two scaffolds are connected by a 1,2,3-triazole linker, formed via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govnih.govmdpi.com This "click chemistry" approach offers a reliable and efficient way to create diverse hybrid molecules. researchgate.net

Generation of Water-Soluble and Stable Derivatives (e.g., Harmine Hydrochloride)

A significant drawback of harmine is its poor water solubility, which limits its clinical application. researchgate.netresearchgate.net To overcome this, efforts have been made to generate more soluble and stable derivatives. The most straightforward approach is the formation of a salt, such as harmine hydrochloride. nih.govscbt.comoamjms.eu Harmine hydrochloride is a water-soluble form of harmine that exhibits a blue fluorescence in solution. scbt.com It is considered stable under normal conditions but should be protected from oxidizing agents. scbt.com

Beyond simple salt formation, the synthesis of novel, inherently more soluble derivatives has been pursued. For example, a 2, 7, 9-trisubstituted harmine derivative was designed and synthesized to have a solubility of 1.87 ± 0.07 mg/mL in a simulated injection vehicle. nih.gov This compound also demonstrated stability in acidic and physiological pH conditions. nih.gov Such strategies are crucial for developing harmine-based compounds suitable for intravenous administration and further preclinical studies. nih.gov

Structure-Activity Relationship (SAR) Studies of Harmine Dihydrochloride (B599025) Analogues

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity and for guiding the rational design of new, more potent, and selective compounds. cabidigitallibrary.org For harmine and its analogues, SAR studies have provided valuable insights into the structural requirements for various biological effects. researchgate.netsigmaaldrich.com

It has been observed that modifications at different positions of the β-carboline nucleus have distinct impacts on activity. For instance, substitution at the N9 position with short alkyl or aryl groups can increase cytotoxicity, while substitution at position 3 with long alkyl or aryl groups tends to decrease antitumor activity. cabidigitallibrary.org The presence of a proton at position 3 appears to be beneficial for antitumor activity. cabidigitallibrary.org

The substituent at position 7 is crucial in modulating both activity and toxicity. While the methoxy group of harmine is linked to neurotoxic effects, replacing it with bulkier alkoxy groups can mitigate this toxicity while enhancing cytotoxic activity. cabidigitallibrary.orgmdpi.com The length of the alkoxy chain at position 7 can influence both the potency and the cell line specificity of the cytotoxic effects. cabidigitallibrary.org

SAR studies on N9-substituted harmine derivatives have shown that introducing a haloalkyl or benzenesulfonyl group can significantly boost anticancer activity. capes.gov.br Furthermore, extensive SAR studies on the N9-position have led to the identification of analogues with improved potency and selectivity for certain biological targets, such as DYRK1A kinase, compared to the parent compound, harmine. nih.govsigmaaldrich.com

Table 2: Summary of SAR Findings for Harmine Analogues

| Position of Modification | Effect of Substitution | Reference |

|---|---|---|

| N9 | Short alkyl/aryl groups increase cytotoxicity. | cabidigitallibrary.org |

| N9 | Haloalkyl or benzenesulfonyl groups increase anticancer activity. | capes.gov.br |

| C3 | Long alkyl/aryl groups decrease antitumor activity. | cabidigitallibrary.org |

| C7 | Replacement of methoxy with bulky alkoxy groups reduces neurotoxicity and enhances cytotoxicity. | cabidigitallibrary.orgmdpi.com |

This table is interactive. Click on the headers to sort the data.

SAR for Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A) Inhibition

Harmine is a potent, ATP-competitive inhibitor of DYRK1A, a kinase implicated in several diseases. nih.govnih.gov However, its clinical utility is hampered by off-target effects, primarily the inhibition of monoamine oxidase A (MAO-A). mdpi.com Consequently, significant research has focused on developing harmine analogs with high selectivity for DYRK1A. nih.govmdpi.com

The SAR for DYRK1A inhibition reveals that different positions on the β-carboline ring have distinct impacts on activity:

Position 1: Modifications at this position are tolerated. Replacing the 1-methyl group with a chlorine atom was found to increase DYRK1A inhibition threefold. nih.gov However, introducing a polar hydroxyl group at this position rendered the compound inactive. nih.gov

Position 7: The 7-methoxy group is important for activity. Modifications at this position, such as replacement with a bulky alkoxy group, generally lead to a decrease in affinity for DYRK1A. nih.govcabidigitallibrary.org

Position 9: The N9 position is crucial for tuning selectivity. Substitutions at this position, particularly with small polar groups, are well-tolerated and can maintain or even enhance DYRK1A inhibition while significantly reducing MAO-A activity. nih.govmdpi.com

A comparative analysis of various β-carbolines has established a potency ranking for DYRK1A inhibition: harmine > harmol > harmalol (B191368) > harmaline (B1672942) ~ harmane > norharmane > tetrahydroharmine. nih.gov This highlights the importance of the core structure and specific substitutions for potent kinase inhibition. The development of analogs like AnnH75, which incorporates modifications at both C1 and N9, has successfully yielded potent DYRK1A inhibitors that are devoid of MAO-A inhibition. mdpi.com

Table 1: SAR Summary for DYRK1A Inhibition of Harmine Analogs

| Position of Modification | Effect on DYRK1A Inhibition | Reference |

|---|---|---|

| C1 | Replacement of methyl with chlorine significantly improves inhibition. | nih.gov |

| Replacement of methyl with hydroxyl abolishes activity. | nih.gov | |

| C7 | Modifications to the methoxy group generally decrease affinity. | nih.gov |

| N9 | Substitutions with small polar groups preserve inhibition. | nih.govmdpi.com |

SAR for Monoamine Oxidase A (MAO-A) Inhibition

Harmine is a potent and reversible inhibitor of MAO-A, an enzyme crucial for neurotransmitter metabolism. mdpi.comdoaj.org This activity is responsible for some of harmine's neurological effects but is considered an undesirable off-target effect when developing drugs for other targets like DYRK1A. mdpi.com The planar β-carboline structure facilitates π-π stacking interactions within the MAO-A active site, a key feature for its binding. scbt.commdpi.com

The SAR for MAO-A inhibition is distinct from that for DYRK1A, allowing for the design of selective compounds:

Position 7: This position can tolerate large substituents, such as a benzyloxy group, without loss of MAO-A inhibitory activity. doaj.org Interestingly, certain substitutions at this position can even introduce MAO-B inhibitory properties. doaj.org

Position 9: The N9 position is a critical determinant of MAO-A inhibition. Introducing substituents at this position can dramatically reduce or completely eliminate affinity for MAO-A. nih.govmdpi.com This discovery has been instrumental in creating DYRK1A-selective inhibitors. mdpi.com

Saturation of C3-C4 Bond: The saturation of the C3-C4 double bond, as seen in harmaline (dihydroharmine), does not eliminate MAO-A inhibition; harmaline remains a potent inhibitor. mdpi.com

By exploiting these differences, researchers have successfully designed analogs like harmol, which retains potent DYRK1A inhibitory activity but has significantly reduced MAO-A inhibition compared to harmine. nih.gov

Table 2: SAR Summary for MAO-A Inhibition of Harmine Analogs

| Position of Modification | Effect on MAO-A Inhibition | Reference |

|---|---|---|

| C7 | Tolerates large substituents. | doaj.org |

| N9 | Substitutions significantly reduce or eliminate inhibition. | nih.govmdpi.com |

| C3-C4 Bond | Saturation (as in harmaline) retains potent inhibition. | mdpi.com |

SAR in Anti-inflammatory Activities

Harmine demonstrates notable anti-inflammatory properties, including the ability to suppress the expression of pro-inflammatory cytokines. cabidigitallibrary.org Its structural features are crucial for these effects, particularly in processes like osteoclastogenesis, which is linked to inflammatory bone loss.

Key structural elements for anti-inflammatory action include:

C3-C4 Double Bond: This double bond is considered essential for the inhibition of osteoclast differentiation. sci-hub.semdpi.com The planarity conferred by this bond is thought to be important for biological interactions. nih.govacs.org

7-Methoxy Group: The methoxy group at the C7 position is also critical for the inhibition of osteoclast differentiation. sci-hub.semdpi.com

The combination of the C3-C4 double bond and the 7-methoxy group appears to be a key pharmacophore for harmine's activity against RANKL-induced osteoclast formation. sci-hub.semdpi.com

SAR for Antitumor Efficacy and Neurotoxicity Profiles

While harmine and its derivatives exhibit promising antitumor activity, their clinical application is often limited by accompanying neurotoxicity. nih.govnih.gov Research has focused on modifying the harmine scaffold to enhance antitumor efficacy while reducing or eliminating neurotoxic side effects. sci-hub.senih.gov

The SAR for antitumor activity and neurotoxicity highlights several key structural features:

Position 3: Substitution at this position can modulate neurotoxicity. A formate (B1220265) substitution at R3 was found to reduce neurotoxic effects. nih.govnih.gov Conversely, adding a long alkyl or aryl group at this position can decrease antitumor activity. cabidigitallibrary.org

Position 7: The 7-methoxy group is a key determinant of neurotoxicity. cabidigitallibrary.org Replacing this group with a bulkier alkoxy substituent can significantly reduce neurotoxicity and, in some cases, enhance antitumor efficacy. cabidigitallibrary.orgnih.gov

Position 9: The N9 position plays a vital role in antitumor activity. d-nb.info Adding short alkyl or aryl groups at R9 has been shown to increase antitumor activity and cytotoxicity. cabidigitallibrary.orgnih.govnih.gov Furthermore, introducing a haloalkyl or benzene-sulfonyl group at N9 can significantly boost anticancer effects. cabidigitallibrary.org

These findings suggest that a strategic combination of substitutions can lead to optimized compounds. For instance, derivatives with substitutions at both R3 (to reduce neurotoxicity) and R9 (to increase antitumor activity) have been shown to have high antitumor efficacy and low toxicity. nih.gov

Table 3: SAR Summary for Antitumor Efficacy & Neurotoxicity of Harmine Analogs

| Position of Modification | Effect on Antitumor Efficacy | Effect on Neurotoxicity | Reference |

|---|---|---|---|

| C3 | Long alkyl/aryl groups decrease efficacy. | Formate substitution reduces toxicity. | cabidigitallibrary.orgnih.govnih.gov |

| C7 | Replacement with bulky alkoxy group can enhance efficacy. | Methoxy group is a key factor; replacement with bulky alkoxy group reduces or eliminates toxicity. | cabidigitallibrary.orgnih.gov |

| N9 | Short alkyl/aryl or haloalkyl/benzene-sulfonyl groups increase efficacy. | - | cabidigitallibrary.orgnih.gov |

Molecular and Cellular Mechanisms of Action of Harmine Dihydrochloride in Preclinical Models

Enzyme Inhibition and Modulation

DNA Methyltransferase (DNMT) Inhibition (DNMT1, DNMT3A, DNMT3B)

Harmine (B1663883) has been identified as a non-nucleoside inhibitor of mammalian DNA methyltransferases (DNMTs), enzymes crucial for regulating gene expression through DNA methylation. acs.org Dysregulation of DNMTs, including DNMT1, DNMT3A, and DNMT3B, is associated with various cancers. acs.org Preclinical studies have systematically evaluated harmine's inhibitory effects on these enzymes.

In comparative analyses with other non-nucleoside inhibitors, harmine demonstrated significant inhibitory activity, particularly against DNMT3A and DNMT3B. acs.orgmedchemexpress.com One study found that harmine and nanaomycin (B8674348) A were more effective at blocking the methyltransferase activity of DNMT3A and DNMT3B than other tested compounds like resveratrol, EGCG, and RG108. acs.orgmedchemexpress.commedchemexpress.com In a leukemia cell line, harmine treatment was shown to down-regulate the expression of DNMT1. medchemexpress.comacs.org

The inhibitory concentrations (IC₅₀) of harmine against the catalytic domains of human DNMTs have been quantified, showing varying potency. For instance, harmine displayed significant inhibitory activity on DNMT3A-3L and DNMT3B-3L with IC₅₀ values of less than or equal to 13 μM. medchemexpress.com

Inhibitory Activity of Harmine on Human DNMTs

| Enzyme Target | Inhibitory Effect | IC₅₀ Value | Reference |

|---|---|---|---|

| DNMT1 | Inhibition | - | medchemexpress.comacs.org |

| DNMT3A | Potent Inhibition | ≤ 13 μM | medchemexpress.com |

The mechanism by which harmine inhibits DNMTs involves direct interaction with the enzyme's cofactor binding site. medchemexpress.commedchemexpress.com Structural and kinetic studies have revealed that harmine acts as a competitive inhibitor of S-adenosyl-L-methionine (SAM), the universal methyl group donor for DNMTs. acs.orgmedchemexpress.commedchemexpress.com

Crystal structure analysis of the catalytic domain of the DNMT3B-DNMT3L tetramer in complex with harmine showed that harmine binds directly within the adenine (B156593) cavity of the SAM-binding pocket of DNMT3B. acs.orgmedchemexpress.commedchemexpress.com This binding physically obstructs the cofactor SAM from accessing the site, thereby preventing the transfer of a methyl group to DNA. medchemexpress.commedchemexpress.com

Enzyme kinetics assays corroborate these structural findings. acs.orgmedchemexpress.com The studies confirm that harmine competes with SAM for binding to inhibit the methyltransferase activity of the DNMT3B-3L complex. medchemexpress.com The competitive inhibition constant (Ki) for harmine against the DNMT3B-3L complex has been determined to be 6.6 μM. acs.orgmedchemexpress.commedchemexpress.comnih.gov

A key consequence of DNMT inhibition by harmine in preclinical cancer models is the reactivation of tumor suppressor genes that were silenced by hypermethylation. medchemexpress.commedchemexpress.comnih.gov DNA hypermethylation is a common epigenetic mechanism in cancer that leads to the repression of genes involved in controlling cell growth and proliferation. medchemexpress.commedchemexpress.com

In studies using prostate cancer cell lines, treatment with harmine resulted in the reactivation of several hypermethylated and silenced genes. acs.orgmedchemexpress.commedchemexpress.comnih.gov For example, harmine treatment was shown to reduce the methylation levels of the RASSF1A tumor suppressor gene promoter. medchemexpress.commedchemexpress.com In another study involving a leukemia cell line, harmine led to the hypomethylation and subsequent reactivation of the p15 (B1577198) tumor suppressor gene promoter. medchemexpress.comacs.org This reactivation of gene expression can contribute to the restoration of normal cell cycle control and apoptosis. acs.org

Myeloperoxidase (MPO) Inhibition

Harmine has demonstrated significant inhibitory effects on myeloperoxidase (MPO), a pro-inflammatory enzyme primarily found in neutrophils. mdpi.comresearchgate.net MPO plays a role in inflammatory processes through the generation of reactive oxygen species. nih.gov

In preclinical assays, harmine was identified as a potent inhibitor of MPO activity. researchgate.net The inhibitory concentration (IC₅₀) of harmine against MPO was determined to be 0.26 µM. mdpi.comresearchgate.net Further investigation through molecular docking studies indicated that harmine has a high affinity for the active site of the MPO enzyme, with a calculated binding energy (ΔG) of -4.4 kcal/mol. mdpi.com This suggests a direct interaction mechanism leading to the inhibition of the enzyme's inflammatory functions. mdpi.comresearchgate.net

Sphingosine (B13886) Kinase-1 (SphK1) Inhibition

Research into the inhibition of Sphingosine Kinase-1 (SphK1) by β-carboline alkaloids has primarily focused on harmaline (B1672942), a compound structurally related to harmine. acs.orgnih.govresearchgate.net SphK1 is an enzyme that produces sphingosine-1-phosphate (S1P), a signaling lipid involved in cancer cell growth, survival, and invasion. nih.govnih.gov

Studies have identified harmaline as a potent inhibitor of SphK1. acs.orgacs.orgnih.gov Molecular docking and fluorescence binding studies revealed that harmaline binds to the substrate-binding pocket of SphK1. acs.orgnih.gov It significantly inhibits the kinase activity of SphK1 with an IC₅₀ value reported to be 6.1328 ± 0.33 μM. acs.orgnih.gov In non-small-cell lung carcinoma cells, harmaline-induced apoptosis is linked to this SphK1 inhibition. acs.orgnih.gov While these findings are specific to harmaline, they highlight a potential mechanism of action for this class of compounds. nih.govmdpi.com

Inhibitory Activity of Harmine and Related Compounds

| Compound | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| Harmine | Myeloperoxidase (MPO) | 0.26 µM | mdpi.comresearchgate.net |

Receptor and Transporter Interactions

Serotonin (B10506) 5-HT2A/C Receptor Modulation

Harmine interacts with the serotonergic system, particularly the 5-HT₂A receptor. medchemexpress.commedchemexpress.com In vitro binding assays have shown that harmine has a high affinity for the human serotonin 5-HT₂A receptor, with a reported inhibition constant (Ki) of 397 nM. medchemexpress.commedchemexpress.com Another study noted a micromolar affinity for the 5-HT₂A receptor, with a Ki of 92.5 µM. vcu.edu

Despite this binding affinity, the functional effect of harmine at this receptor appears complex. A calcium mobilization assay, used to determine agonist activity, showed that harmine did not produce any calcium mobilization, suggesting it does not act as a 5-HT₂A receptor agonist in this context. nih.gov Furthermore, an ex vivo study in rats found that administration of harmine alone did not lead to statistically significant changes in the specific binding of a radiotracer to 5-HT₂A receptors in the frontal cortex. These findings suggest that while harmine binds to the 5-HT₂A receptor, it may function as an antagonist or a modulator rather than a direct agonist. nih.gov

There is a lack of specific preclinical data from the search results detailing the direct modulatory effects of harmine on the serotonin 5-HT₂C receptor.

Binding Affinity of Harmine at Serotonin Receptor

| Receptor Target | Binding Affinity (Ki) | Reference |

|---|---|---|

| Serotonin 5-HT₂A | 397 nM | medchemexpress.commedchemexpress.com |

Benzodiazepine (B76468)/Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Interactions

Harmine and its analogs, known as β-carbolines, have been shown to interact with the benzodiazepine binding site on the GABA-A receptor complex. researchgate.netnih.gov This interaction is complex, with some β-carbolines acting as agonists, others as antagonists, and some as inverse agonists. researchgate.net Harmine itself has been identified as an inverse agonist at the benzodiazepine binding site, which is located between the α and γ subunits of the GABA-A receptor. researchgate.net

Studies have demonstrated that harmine can displace the binding of flunitrazepam, a classic benzodiazepine, from its receptor. nih.gov While harmine's affinity for this site is considered low, with an IC50 value of approximately 600 μM, research suggests that at tremor-inducing doses, brain concentrations of harmine are sufficient to occupy some of these binding sites. nih.gov This interaction with the GABA-A receptor is thought to contribute to some of harmine's neurological effects. nih.gov The antidepressant-like effects of harmine observed in animal models have also been linked to its action at the benzodiazepine binding site, as these effects can be blocked by the benzodiazepine antagonist flumazenil. mdpi.com

Glutamate (B1630785) Transporter 1 (GLT-1) Upregulation

A significant body of preclinical evidence indicates that harmine can upregulate the expression and activity of the astroglial glutamate transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2). researchgate.netnih.govnih.govnih.govspandidos-publications.comresearchgate.net GLT-1 is the primary transporter responsible for clearing excess glutamate from the synaptic cleft in the forebrain, and its dysfunction is implicated in various neurological disorders characterized by excitotoxicity. nih.govnih.govspandidos-publications.com

In vitro studies using human immortalized astroglial cells stably expressing a luciferase reporter under the control of the human EAAT2 promoter identified harmine as a potent activator of the EAAT2 promoter. nih.gov This leads to increased GLT-1 gene expression and enhanced functional glutamate uptake. nih.govnih.gov Further experiments in primary mouse cortex co-cultures confirmed that harmine treatment significantly increases both GLT-1 and GLAST (another glutamate transporter) protein levels. nih.gov This upregulation of glutamate transporters is functional, as demonstrated by a dose-dependent increase in sodium-dependent glutamate uptake in these cultures. nih.gov

In vivo studies have corroborated these findings. In a rat model of global cerebral ischemia, administration of harmine after the ischemic event led to a significant elevation of GLT-1 mRNA and protein levels in the brain's cortex. nih.gov This was associated with reduced cerebral infarct volume and decreased neuronal death. nih.gov Similarly, in a rat model of traumatic brain injury (TBI), harmine treatment increased GLT-1 protein expression and attenuated neuronal death in the hippocampus. spandidos-publications.com The neuroprotective effects of harmine in these models are, at least in part, attributed to the enhanced clearance of extracellular glutamate, thereby reducing excitotoxicity. nih.govspandidos-publications.com The beneficial effects of harmine in attenuating drug-seeking behavior in rodent models have also been linked to its ability to upregulate GLT-1 expression. researchgate.net

Dopamine (B1211576) D2 Receptor Interactions

The interaction of harmine with the dopaminergic system, particularly the dopamine D2 receptor, is an area of ongoing investigation. While direct binding affinity data for harmine at the D2 receptor is not extensively detailed in the provided context, the broader class of dopaminergic ligands and their interactions provide a framework for understanding potential mechanisms. Dopamine receptors are divided into D1-like and D2-like families, with the D2 receptor playing a crucial role in modulating neurotransmission. redheracles.netmdpi.com Pramipexole, a dopamine D3 receptor-preferring agonist, also has a high affinity for D2 receptors. nih.gov The complexity of dopamine receptor pharmacology is highlighted by the fact that many ligands exhibit affinity for multiple receptor subtypes, as well as for other neurotransmitter systems like serotonin receptors. mdpi.com

Modulation of Intracellular Signaling Pathways

Harmine has been shown to exert significant influence over several key intracellular signaling pathways that are fundamental to cellular processes such as proliferation, survival, inflammation, and apoptosis.

PI3K/AKT/mTOR Pathway Regulation

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. nih.govresearchgate.netnih.govexplorationpub.commdpi.com Dysregulation of this pathway is a common feature in many diseases, including cancer. nih.govexplorationpub.com Preclinical studies have consistently demonstrated that harmine can inhibit the PI3K/AKT/mTOR pathway in various cancer cell lines. nih.govmdpi.comresearchgate.netnih.govdovepress.comnih.gov

In breast cancer cells (MCF-7 and MDA-MB-231), harmine treatment has been shown to reduce the phosphorylation of PI3K, AKT, and mTOR. mdpi.comnih.govnih.gov This inhibition leads to downstream effects such as the suppression of cell growth, migration, and invasion. mdpi.comnih.govnih.gov Similarly, in pancreatic cancer cells, harmine dose-dependently suppressed the AKT/mTOR pathway. researchgate.netdovepress.com The combination of harmine with the chemotherapy drug gemcitabine (B846) resulted in a significant inhibition of this pathway, suggesting a synergistic effect. dovepress.com

The mechanism of this inhibition can involve the upregulation of PTEN, a tumor suppressor that negatively regulates the PI3K/AKT pathway. nih.gov By inhibiting this central signaling hub, harmine can induce apoptosis and cell cycle arrest in cancer cells. nih.govnih.gov

| Cell Line | Effect of Harmine on PI3K/AKT/mTOR Pathway | Downstream Consequences | Reference |

| MCF-7 (Breast Cancer) | Reduced phosphorylation of PI3K, AKT, and mTOR | Suppression of cell growth, migration, and invasion; G2/M cell cycle arrest | mdpi.comnih.govnih.gov |

| MDA-MB-231 (Breast Cancer) | Reduced phosphorylation of PI3K, AKT, and mTOR | Suppression of cell growth, migration, and invasion; G2/M cell cycle arrest | mdpi.comnih.govnih.gov |

| PANC-1 (Pancreatic Cancer) | Suppressed AKT/mTOR pathway | Anti-proliferative effect; G2/M cell cycle arrest; Induction of apoptosis | researchgate.netdovepress.com |

| BxPC-3 (Pancreatic Cancer) | Suppressed AKT/mTOR pathway | Anti-proliferative effect; G2/M cell cycle arrest; Induction of apoptosis | researchgate.netdovepress.com |

| Gastric Cancer Cells | Inhibition of PI3K/AKT/mTOR pathway | Induction of apoptosis | nih.gov |

ERK and MAPK Pathway Modulation (p38, JNK)

The mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways, are crucial for transducing extracellular signals into cellular responses. mdpi.comnih.gov These pathways regulate a wide array of cellular activities, including proliferation, differentiation, apoptosis, and inflammation. mdpi.com Harmine has been found to modulate these pathways in a cell-type-specific manner.

In breast cancer cells, harmine hydrochloride treatment led to an increase in p38 phosphorylation in MCF-7 cells and an activation of JNK phosphorylation in MDA-MB-231 cells in a dose-dependent manner. mdpi.comnih.gov This activation of p38 and JNK contributed to the induction of cell cycle arrest. mdpi.comnih.gov Conversely, in a model of inflammatory bone destruction, harmine was found to significantly inhibit the activation of JNK induced by titanium particles, without affecting p38 or ERK activation. frontiersin.org

In macrophages, harmine has been shown to decrease the phosphorylation of p38, JNK, and ERK1/2 that is induced by lipopolysaccharide (LPS), which is consistent with its anti-inflammatory effects. frontiersin.org Specifically, the inhibition of AP-1 activity, a downstream target of MAPK signaling, by harmine was associated with the modulation of JNK. mdpi.com

| Cell/Tissue Model | Effect on ERK | Effect on p38 | Effect on JNK | Reference |

| MCF-7 (Breast Cancer) | No significant change | Increased phosphorylation | No significant change | mdpi.comnih.gov |

| MDA-MB-231 (Breast Cancer) | No significant change | No significant change | Increased phosphorylation | mdpi.comnih.gov |

| Macrophages (LPS-stimulated) | Decreased phosphorylation | Decreased phosphorylation | Decreased phosphorylation | frontiersin.org |

| Macrophages (Ti particle-stimulated) | No inhibitory effect | No inhibitory effect | Inhibited activation | frontiersin.org |

NF-κB Signaling Pathway Inhibition

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. researchgate.netexlibrisgroup.comopen-foundation.orgnih.gov A substantial amount of preclinical research has established harmine as a potent inhibitor of the NF-κB signaling pathway. mdpi.comresearchgate.netexlibrisgroup.comopen-foundation.orgnih.govresearchgate.netsci-hub.se

In vitro studies using mouse macrophage RAW 264.7 cells have shown that harmine can inhibit NF-κB transactivity induced by both tumor necrosis factor-alpha (TNF-α) and LPS. researchgate.netexlibrisgroup.comopen-foundation.org This inhibition prevents the nuclear translocation of the p65 subunit of NF-κB. mdpi.comresearchgate.netexlibrisgroup.com As a result, the mRNA and protein levels of NF-κB downstream inflammatory cytokines, such as TNF-α, interleukin-1β (IL-1β), and IL-6, are reduced. researchgate.netexlibrisgroup.comopen-foundation.org The mechanism of this inhibition appears to be through the modulation of p65 phosphorylation, independent of the degradation of IκBα, the primary inhibitor of NF-κB in the cytoplasm. mdpi.com

In vivo studies have confirmed these anti-inflammatory effects. In an LPS-challenged mouse model of acute lung injury, harmine markedly reduced inflammatory damage to the lungs and decreased serum levels of TNF-α, IL-1β, and IL-6. researchgate.netexlibrisgroup.comopen-foundation.org This protective effect is attributed to the suppression of the NF-κB pathway. researchgate.netexlibrisgroup.comopen-foundation.orgnih.gov

| Model System | Inducer | Effect of Harmine on NF-κB Pathway | Outcome | Reference |

| RAW 264.7 Macrophages | TNF-α, LPS | Inhibited NF-κB transactivity and nuclear translocation of p65 | Reduced expression of inflammatory cytokines (TNF-α, IL-1β, IL-6) | mdpi.comresearchgate.netexlibrisgroup.comopen-foundation.org |

| Mouse Model of Acute Lung Injury | LPS | Inhibited NF-κB signaling | Averted inflammatory lung damage; Decreased serum inflammatory cytokines | researchgate.netexlibrisgroup.comopen-foundation.orgnih.gov |

| Mouse Macrophages | Various TLR agonists | Inhibited NF-κB activity | Reduced expression of inflammatory mediators | mdpi.com |

NLR Family Pyrin Domain-containing 3 (NLRP3) Inflammasome Pathway Inhibition

Harmine has been identified in preclinical studies as an inhibitor of the NLR Family Pyrin Domain-containing 3 (NLRP3) inflammasome pathway, a critical component of the innate immune response that can contribute to pathological inflammation in various diseases. Research in animal models demonstrates that harmine can mitigate inflammatory responses by suppressing the activation and expression of key components of this pathway.

In a study using a mouse model of lipopolysaccharide (LPS)-induced acute kidney injury, harmine treatment significantly suppressed the expression of NLRP3, the adaptor protein apoptosis-associated speck-like protein (ASC), and cleaved caspase-1. spandidos-publications.comirb.hr This inhibition, in turn, prevents the maturation and release of pro-inflammatory cytokines. spandidos-publications.com Specifically, the levels of interleukin-1β (IL-1β) and interleukin-18 (IL-18) were markedly reduced following harmine administration. spandidos-publications.com

Further evidence comes from a rat model of streptozotocin (B1681764) (STZ)-induced diabetes, where harmine administration was found to inhibit the activation of the NLRP3 inflammasome in the cerebral cortex. spandidos-publications.com The study observed significantly decreased levels of NLRP3, ASC, caspase-1, IL-1β, and IL-18 in the brains of harmine-treated diabetic rats compared to untreated controls. spandidos-publications.com This inhibitory effect was also replicated in in vitro experiments using high-glucose-treated neuronal cells, confirming harmine's direct action on the NLRP3 inflammasome pathway. spandidos-publications.com The mechanism appears to be linked to the suppression of upstream signaling, such as the Toll-like receptor 4 (TLR4)-NF-κB pathway, which is a known activator of the NLRP3 inflammasome. irb.hr

| Model | Target Component | Observed Effect | Source |

|---|---|---|---|

| LPS-induced acute kidney injury (mice) | NLRP3, Caspase-1, IL-1β | Expression suppressed | irb.hr |

| STZ-induced diabetic rats (cortex) | NLRP3, ASC, Caspase-1, IL-1β, IL-18 | Levels significantly reduced | spandidos-publications.com |

| High-glucose-treated neuronal cells (in vitro) | NLRP3 Inflammasome | Activation blocked | spandidos-publications.com |

Epidermal Growth Factor Receptor (EGFR) Activity Suppression

Preclinical evidence suggests that harmine suppresses Epidermal Growth Factor Receptor (EGFR) activity, primarily through an indirect mechanism involving the inhibition of dual-specificity tyrosine-phosphorylated and regulated kinase 1A (DYRK1A). nih.govresearchgate.net DYRK1A is a protein kinase that can regulate the stability and function of EGFR. nih.gov Studies in glioblastoma models have shown that harmine-mediated inhibition of DYRK1A leads to the destabilization of the EGFR protein, thereby reducing EGFR-dependent tumor growth. nih.govresearchgate.net

This mechanism has been further explored in non-small-cell lung cancer (NSCLC) cells that are wild-type for EGFR. In these models, harmine, acting as a DYRK1A inhibitor, was shown to suppress the STAT3/EGFR/Met signaling pathway. nih.govspandidos-publications.com Treatment with harmine resulted in a dose-dependent decrease in the expression of both EGFR and the receptor tyrosine kinase Met. spandidos-publications.com By inhibiting DYRK1A, harmine also prevents the nuclear translocation of the transcription factor STAT3, which is involved in regulating EGFR expression. nih.govspandidos-publications.com

Beyond its indirect action via DYRK1A, harmine has also been shown to interfere with EGFR-mediated downstream signaling. In human ovarian cancer cells (SKOV-3), which often overexpress EGFR, harmine significantly suppressed cell proliferation induced by epidermal growth factor (EGF). spandidos-publications.comresearchgate.net This was accompanied by a profound blockade of the phosphorylation of downstream effectors, including extracellular signal-regulated kinase 1/2 (ERK1/2) and cyclic adenosine (B11128) monophosphate response element-binding protein (CREB). spandidos-publications.comresearchgate.net This indicates that harmine can disrupt the intracellular signaling cascade that is activated upon ligand binding to EGFR.

| Cell/Animal Model | Key Finding | Mechanism | Source |

|---|---|---|---|

| Glioblastoma | Reduces EGFR-dependent growth | Inhibition of DYRK1A, leading to EGFR destabilization | nih.govresearchgate.net |

| EGFR wild-type NSCLC cells | Suppresses EGFR and Met expression | Inhibition of DYRK1A and suppression of STAT3/EGFR/Met pathway | nih.govspandidos-publications.com |

| Ovarian Cancer Cells (SKOV-3) | Inhibits EGF-induced proliferation | Blocks phosphorylation of downstream ERK1/2 and CREB | spandidos-publications.comresearchgate.net |

DNA and Chromatin Interactions

DNA Intercalation and Damage Induction

Harmine exerts significant effects at the nuclear level through direct interaction with DNA. Spectrometric and molecular simulation studies have demonstrated that harmine binds to DNA primarily through intercalation, inserting itself between the nucleobase pairs of the DNA helix. nih.govfrontiersin.org This physical interaction causes structural distortions and damage to the DNA molecule. nih.gov Some studies suggest a binding preference for Guanine-Cytosine (G-C) base pairs over Adenine-Thymine (A-T) pairs. nih.gov

The consequence of this intercalation is the induction of DNA damage. The comet assay, a method for detecting DNA strand breaks, has shown that treating cancer cells with harmine leads to a dose-dependent increase in DNA fragmentation. frontiersin.org For instance, in MCF-7 breast cancer cells, harmine treatment resulted in a significant increase in DNA damage indexes compared to untreated cells. frontiersin.org This DNA-damaging effect is considered a key part of its cytotoxic activity in tumor cells. nih.gov Further biophysical experiments using calf thymus DNA have confirmed that harmine's binding leads to significant structural changes in the DNA and stabilizes it against thermal denaturation.

Repression of DNA Repair Mechanisms (e.g., PARP1-dependent)

In addition to causing DNA damage, harmine has been shown to repress cellular DNA repair mechanisms, thereby amplifying its genotoxic effects. A key target in this process is Poly (ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for sensing and initiating the repair of DNA single-strand breaks. nih.govfrontiersin.org Preclinical studies have revealed that harmine treatment significantly decreases the expression of PARP1. frontiersin.org This reduction in PARP1 levels suggests a compromised PARP1-dependent DNA repair mechanism, which would normally be activated in response to the DNA damage induced by harmine. frontiersin.org

By inhibiting PARP1-dependent repair, harmine ensures that the DNA lesions it creates are not efficiently resolved. This leads to the accumulation of unrepaired DNA breaks, which can trigger cell cycle arrest and apoptosis. nih.govfrontiersin.org Furthermore, research has identified harmine as a putative inhibitor of the homologous recombination (HR) repair pathway, which is essential for repairing DNA double-strand breaks. spandidos-publications.com The mechanism for this inhibition involves impairing the recruitment of the RAD51 protein to the sites of DNA damage. spandidos-publications.com RAD51 is a critical recombinase in the HR pathway, and its failure to accumulate at damage sites prevents the proper repair of double-strand breaks, leading to genomic instability and cytotoxicity in affected cells. spandidos-publications.com

Biological Activities and Therapeutic Explorations of Harmine Dihydrochloride in Preclinical Settings

Antineoplastic and Anticancer Potentials in Preclinical Models (in vitro, in vivo)

Harmine (B1663883) dihydrochloride (B599025), a water-soluble derivative of the natural β-carboline alkaloid harmine, has demonstrated significant antineoplastic and anticancer properties in a range of preclinical studies. spandidos-publications.comresearchgate.net Its enhanced bioavailability compared to its parent compound, harmine, has made it a subject of interest for investigating anticancer mechanisms. spandidos-publications.com Research across various cancer models reveals its capacity to inhibit tumor cell growth, halt cell cycle progression, and modulate key regulatory proteins involved in cancer proliferation. frontiersin.orgnih.gov

Harmine dihydrochloride exerts a potent inhibitory effect on the proliferation of malignant cells. This activity has been consistently observed in both in vitro cell culture experiments and in vivo animal models, highlighting its broad-spectrum potential against various tumor types. frontiersin.orgnih.govnih.gov The compound's ability to suppress cancer cell growth is a cornerstone of its therapeutic potential, stemming from its interference with fundamental cellular processes required for tumor expansion. nih.govnih.gov

The antiproliferative effects of this compound have been documented across a diverse array of human cancer cell lines. In preclinical settings, the compound has shown efficacy in suppressing the growth and viability of cells derived from numerous cancer types.

Glioblastoma: In glioblastoma cell lines, this compound has been shown to decrease cell viability and induce apoptosis. nih.gov It also demonstrates the ability to inhibit the self-renewal capacity of glioblastoma stem-like cells (GSLCs), which are thought to be a key driver of tumor recurrence. spandidos-publications.comnih.gov

Breast Cancer: The compound suppresses cell growth, migration, and invasion in breast cancer cell lines, including the estrogen receptor-positive MCF-7 and the triple-negative MDA-MB-231 cells. nih.govnih.gov

Thyroid Cancer: Research has shown that harmine can inhibit the proliferation of anaplastic thyroid cancer (ATC) cell lines, such as BHT-101 and CAL-62, as well as the papillary thyroid cancer cell line TPC-1. nih.govnih.govmdpi.com

Gastric Cancer: this compound inhibits the proliferation of various gastric cancer cells, including AGS, SGC7901, HGC-27, and MGC-803, in a dose-dependent manner. nih.govnih.gov

Colon Cancer: Studies have demonstrated the compound's ability to inhibit the growth of colorectal carcinoma cells, such as HCT116 and colon 26 tumor cells. nih.govnih.gov

Liver Cancer: In hepatocellular carcinoma, this compound inhibits cell growth, migration, and invasion in cell lines like SK-Hep1 and SMMC-7721. nih.govnih.gov

Lung Cancer: The parent compound, harmine, has been noted for its inhibitory effects on lung cancer cell proliferation. nih.govnih.gov

Melanoma: Harmine has been found to inhibit the proliferation, invasion, and migration of B16F-10 melanoma cells in vitro. nih.govoup.com

Prostate Cancer: The parent alkaloid, harmine, has been shown to limit the proliferation of prostate cancer cells. frontiersin.orgnih.gov

| Cancer Type | Cell Lines Affected | Observed Effects | Source Index |

|---|---|---|---|

| Glioblastoma | Generic glioblastoma lines, GSLCs | Decreased viability, Apoptosis induction, Inhibition of self-renewal | spandidos-publications.comnih.gov |

| Breast | MCF-7, MDA-MB-231 | Suppressed growth, migration, and invasion | nih.govnih.gov |

| Thyroid | BHT-101, CAL-62, TPC-1 | Inhibited proliferation and migration | nih.govnih.govmdpi.com |

| Gastric | AGS, SGC7901, HGC-27, MGC-803 | Inhibited proliferation | nih.govnih.gov |

| Colon | HCT116, colon 26 | Inhibited growth | nih.govnih.gov |

| Liver | SK-Hep1, SMMC-7721 | Inhibited growth, migration, and invasion | nih.govnih.gov |

| Melanoma | B16F-10 | Inhibited proliferation, invasion, and migration | nih.govoup.com |

| Prostate | Generic prostate cancer lines | Inhibited proliferation | frontiersin.orgnih.gov |

A primary mechanism through which this compound inhibits cancer cell proliferation is by inducing cell cycle arrest. frontiersin.org By halting the progression of the cell cycle at specific checkpoints, the compound prevents cancer cells from dividing and multiplying. nih.gov Preclinical studies have shown that this compound can cause cell cycle arrest in either the G0/G1 or G2/M phase, depending on the specific cancer cell type. nih.govnih.gov

For instance, treatment with this compound resulted in G0/G1 phase arrest in gastric cancer (AGS) and oral squamous carcinoma cells. spandidos-publications.comnih.gov Conversely, it induced a G2/M phase arrest in hepatocellular carcinoma (SK-Hep1), breast cancer (MCF-7, MDA-MB-231), and colorectal carcinoma (HCT116) cells. nih.govnih.govnih.gov This targeted disruption of the cell division process is a key component of its antineoplastic activity.

| Cell Cycle Phase | Cancer Cell Lines | Source Index |

|---|---|---|

| G0/G1 | AGS (Gastric), SCC-4, SCC-25 (Oral Squamous) | spandidos-publications.comnih.gov |

| G2/M | SK-Hep1 (Liver), MCF-7, MDA-MB-231 (Breast), HCT116 (Colon), MGC-803 (Gastric), SMMC-7721 (Liver) | nih.govnih.govnih.govnih.govresearchgate.net |

The induction of cell cycle arrest by this compound is directly linked to its ability to modulate the expression and activity of key cell cycle regulatory proteins, namely cyclins and cyclin-dependent kinases (CDKs). frontiersin.org In gastric cancer cells arrested in the G0/G1 phase, treatment with the compound led to a dramatic decline in the protein levels of Cyclin D1 and Cyclin E. nih.gov Similarly, in colon cancer cells, harmine treatment reduced Cyclin D1 expression. frontiersin.orgnih.gov

For cancers arrested in the G2/M phase, this compound has been shown to decrease the expression of Cyclin B1 and reduce the phosphorylation of cdc2 (CDK1), a critical kinase for entry into mitosis. nih.govnih.govnih.gov This effect has been observed in liver, breast, and colon cancer cell lines. nih.govnih.govnih.gov Interestingly, one study on gastric (MGC-803) and liver (SMMC-7721) cells reported an upregulation of Cyclin A and Cyclin B following treatment, which coincided with G2 phase arrest. nih.gov This suggests that the precise regulatory effects may be context-dependent.

A crucial aspect of this compound's mechanism is its ability to upregulate the expression of CDK inhibitors (CKIs), which act as "brakes" on the cell cycle. frontiersin.org Studies have consistently shown that treatment with the compound leads to a significant increase in the protein levels of p21 and p27. nih.govnih.gov This upregulation has been observed in gastric, breast, colon, and liver cancer cells. nih.govnih.govnih.govnih.gov The increased expression of these inhibitors, particularly p21, plays a direct role in inactivating the cyclin/CDK complexes that drive cell cycle progression, thereby enforcing the G2/M or G1 arrest. nih.govnih.gov

The retinoblastoma protein (pRb) is a key tumor suppressor that controls the G1/S phase transition. Its activity is regulated by phosphorylation, which is carried out by cyclin D/CDK4/6 complexes. By inhibiting the activity of these upstream kinases and reducing the expression of key cyclins like Cyclin D1, this compound leads to the inhibition of pRb phosphorylation. nih.govnih.gov Direct evidence shows that this compound treatment reduces the expression of pRb in both hepatocellular carcinoma (SK-Hep1) and colorectal carcinoma (HCT116) cells, indicating a disruption of this critical proliferative pathway. nih.govnih.gov

Cell Cycle Arrest Induction (G1, G2/M phases)

Induction of Apoptosis

This compound, a water-soluble derivative of the β-carboline alkaloid harmine, has demonstrated notable anticancer properties in various preclinical models by inducing programmed cell death, or apoptosis. mdpi.comresearchgate.net This process is critical for eliminating malignant cells and is orchestrated through a series of complex and interconnected signaling pathways. The pro-apoptotic activity of this compound involves the activation of intrinsic and extrinsic cell death mechanisms, characterized by the engagement of the mitochondrial pathway, modulation of key regulatory proteins, and the activation of a cascade of enzymes that execute the cellular dismantling process. nih.govnih.gov

The intrinsic pathway of apoptosis, also known as the mitochondrial pathway, is a central mechanism through which this compound exerts its cytotoxic effects. A key event in this pathway is the disruption of the mitochondrial transmembrane potential (ΔΨm). nih.govnih.gov Preclinical studies have shown that treatment with this compound leads to a significant decrease in ΔΨm in various cancer cell lines, including human colorectal carcinoma SW620 cells and gastric MGC-803 cells. nih.govnih.gov This depolarization of the mitochondrial membrane is a critical step that precedes the release of pro-apoptotic factors from the mitochondria into the cytoplasm. One such factor is cytochrome c, which, once in the cytoplasm, participates in the formation of the apoptosome, a protein complex that activates initiator caspases. nih.gov The release of cytochrome c from the mitochondria to the cytosol has been observed in cells treated with related β-carboline alkaloids, indicating a conserved mechanism of action. researchgate.net

The mitochondrial pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bad) members. The ratio of these proteins is a crucial determinant of cell fate. nih.gov this compound has been shown to shift this balance in favor of apoptosis. nih.gov

In numerous cancer cell lines, treatment with the compound leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.govnih.gov Concurrently, it upregulates the expression of pro-apoptotic proteins such as Bax. nih.govnih.govnih.gov This alteration in the Bax/Bcl-2 ratio increases the permeability of the outer mitochondrial membrane, facilitating the release of cytochrome c and other apoptotic mediators. nih.gov For instance, in human colorectal cancer HCT116 cells and gastric cancer cells, this compound treatment resulted in decreased Bcl-2 expression and increased Bax expression, thereby promoting apoptosis. nih.govnih.gov

Table 1: Effect of this compound on Bcl-2 Family Proteins in Cancer Cell Lines

| Cell Line | Effect | Reference |

|---|---|---|

| Human Colorectal Carcinoma (HCT116) | Upregulation of Bax, Downregulation of Bcl-2 | nih.gov |

| Human Gastric Cancer (AGS) | Upregulation of Bax, Downregulation of Bcl-2 | nih.gov |

| Human Colorectal Carcinoma (SW620) | Upregulation of Bax, Downregulation of Bcl-2 & Bcl-xL | nih.gov |

Caspases are a family of cysteine proteases that act as the primary executioners of apoptosis. They are activated in a hierarchical cascade, with initiator caspases (like caspase-8 and caspase-9) activating executioner caspases (like caspase-3). dovepress.com this compound has been found to induce the activation of this cascade. nih.govnih.gov

Caspase-9 is the key initiator caspase of the mitochondrial pathway, activated upon the release of cytochrome c. dovepress.com Studies have consistently shown that this compound treatment leads to the cleavage and activation of pro-caspase-9. nih.govnih.govnih.gov The activation of caspase-8, typically associated with the extrinsic (death receptor) pathway, has also been observed, suggesting that this compound may engage multiple apoptotic pathways. nih.gov The cleavage of pro-caspase-8 can lead to the cleavage of Bid, a pro-apoptotic Bcl-2 family member, which then translocates to the mitochondria to further amplify the apoptotic signal. nih.gov Ultimately, both pathways converge on the activation of the executioner caspase-3, which is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological changes of apoptosis. nih.govnih.govdovepress.com

Table 2: Caspase Activation by this compound in Cancer Cell Lines

| Cell Line | Activated Caspases | Reference |

|---|---|---|

| Human Colorectal Carcinoma (HCT116) | Caspase-3, Caspase-9 | nih.govnih.gov |

| Human Gastric Cancer (MGC-803) | Caspase-3, Caspase-8, Caspase-9 | nih.gov |

| Human Hepatocellular Carcinoma (SMMC-7721) | Caspase-3, Caspase-8, Caspase-9 | nih.gov |

Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. It is a key substrate for activated caspase-3. dovepress.com The cleavage of PARP by caspase-3 is considered a hallmark of apoptosis. researchgate.net In preclinical studies, treatment of various cancer cells, including colorectal HCT116 and neuroblastoma cell lines, with this compound resulted in the cleavage of PARP. nih.govresearchgate.net This event not only inactivates PARP's DNA repair function but also helps to conserve cellular energy stores (NAD+ and ATP) for the energy-dependent process of apoptosis, ensuring the efficient execution of cell death. nih.gov

Autophagy is a cellular process involving the degradation of cellular components through lysosomes. While it is primarily a survival mechanism, under certain conditions, it can also promote cell death, a process known as autophagic cell death. nih.gov Research indicates that harmine can induce autophagy in cancer cells, which contributes to its anticancer effects. nih.govfrontiersin.org In human gastric cancer cells, harmine was shown to induce the formation of autophagosomes and increase the expression of autophagy-related proteins such as Beclin-1 and LC3-II. nih.govfrontiersin.org This induction of autophagy was linked to the inhibition of the Akt/mTOR signaling pathway. nih.govfrontiersin.org The interplay between apoptosis and autophagy is complex, but in the context of harmine treatment, autophagy appears to function as a pro-death mechanism, working in concert with apoptosis to eliminate cancer cells. nih.gov

Anti-metastatic and Anti-invasion Effects

Metastasis, the spread of cancer cells from the primary tumor to distant sites, is a major cause of cancer-related mortality. researchgate.net This process involves cell migration and invasion, which are facilitated by the degradation of the extracellular matrix (ECM). Harmine and its dihydrochloride salt have demonstrated significant anti-metastatic and anti-invasive properties in preclinical models. mdpi.comnih.govnih.gov

Studies on breast cancer (MCF-7 and MDA-MB-231) and colorectal cancer (HCT116) cells have shown that this compound can suppress cell migration and invasion. mdpi.comresearchgate.netnih.gov The mechanism underlying this effect often involves the downregulation of matrix metalloproteinases (MMPs), a family of enzymes responsible for degrading the ECM. frontiersin.orgnih.gov Specifically, harmine has been found to inhibit the expression and activity of MMP-2 and MMP-9, which are crucial for cancer cell invasion. nih.govfrontiersin.orgnih.gov For example, in gastric cancer cells, this compound treatment led to a significant decrease in the expression of MMP-2. nih.gov Similarly, in a murine melanoma model, harmine treatment downregulated pro-metastatic genes, including MMP-9. nih.gov By inhibiting these key enzymes, this compound effectively hinders the ability of cancer cells to break through tissue barriers and metastasize. frontiersin.orgnih.gov

Table 3: Anti-Metastatic and Anti-Invasive Effects of Harmine/Harmine Dihydrochloride

| Cell Line/Model | Effect | Mechanism | Reference |

|---|---|---|---|

| Human Breast Cancer (MCF-7, MDA-MB-231) | Inhibition of migration and invasion | - | mdpi.comresearchgate.net |